3,3,3-Trifluoro-2-methyl-2-phenylpropanoic acid

Description

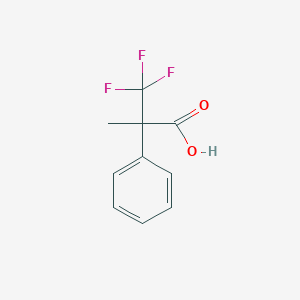

3,3,3-Trifluoro-2-methyl-2-phenylpropanoic acid (C${10}$H${9}$F${3}$O${2}$) is a fluorinated carboxylic acid characterized by a trifluoromethyl group at the C3 position, a methyl group at C2, and a phenyl substituent also at C2 (Figure 1). The trifluoromethyl group imparts strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid moiety (pKa ≈ 1.5–2.5, estimated based on analogous fluorinated acids). This compound is structurally related to Mosher’s acid (MTPA), a chiral derivatizing agent used in NMR spectroscopy to determine enantiomeric purity . Its steric bulk and fluorine content contribute to unique physicochemical properties, including high thermal stability and lipophilicity (logP ≈ 2.8), making it relevant in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

3,3,3-trifluoro-2-methyl-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-9(8(14)15,10(11,12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPZGOUSFVXQNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis via Friedel-Crafts Acylation and Functionalization

The classical approach to synthesizing trifluoromethylated aromatic acids involves sequential functionalization of a benzene derivative. Middleton and Bingham (1983) demonstrated a four-step route starting from isobutylbenzene to produce 3,3,3-trifluoro-2-phenylpropanoic acid. While the target compound in this study lacks the 2-methyl group, the methodology provides a foundational framework for adaptation.

Reaction Pathway and Optimization

- Friedel-Crafts Acylation : Isobutylbenzene reacts with acetyl chloride in the presence of aluminum chloride (AlCl₃) at 120°C for 8 hours, yielding an intermediate ketone with 82% efficiency.

- Chlorination : Thionyl chloride (SOCl₂) and pyridine convert the ketone to its acyl chloride derivative under heated conditions (44 hours).

- Reduction : Zinc (Zn) and zinc chloride (ZnCl₂) reduce the acyl chloride to a hydrocarbon at 35–40°C (75% yield).

- Fluorination : Potassium tert-butylate in 2-methylpropan-2-ol facilitates nucleophilic fluorination at 25°C, achieving a 19% final yield.

To adapt this route for 3,3,3-trifluoro-2-methyl-2-phenylpropanoic acid, the starting material could be modified to incorporate a methyl group. For example, using cumene (isopropylbenzene) instead of isobutylbenzene may enable methyl group retention during acylation. However, steric hindrance from the geminal methyl and phenyl groups could reduce yields in the fluorination step.

Table 1: Multi-Step Synthesis Parameters

| Step | Reagents/Conditions | Yield | Key Challenges |

|---|---|---|---|

| 1 | AlCl₃, 120°C, 8 h | 82% | Regioselectivity in acylation |

| 2 | SOCl₂, pyridine, Δ | N/A | Prolonged reaction time |

| 3 | Zn/ZnCl₂, 35–40°C | 75% | Over-reduction risks |

| 4 | K-tert-butylate, 25°C | 19% | Low fluorination efficiency |

Photoinduced Trifluoromethylation of O-Silyl Enol Ethers

A modern approach leveraging photoredox catalysis offers a streamlined pathway for α-trifluoromethyl ketone synthesis, which can be oxidized to the target carboxylic acid. The method described by ACS Omega (2022) employs CF₃Br as a trifluoromethyl radical source and fac-Ir(ppy)₃ as a photocatalyst.

Mechanism and Adaptability

- Enol Ether Preparation : A methyl-phenyl ketone (e.g., 2-methyl-2-phenylpropanone) is converted to its O-silyl enol ether using trimethylsilyl chloride (TMSCl).

- Radical Trifluoromethylation : Under visible light, CF₃Br generates trifluoromethyl radicals that add to the enol ether’s double bond, forming an α-CF₃ ketone intermediate.

- Oxidation : The ketone is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions.

This method achieves yields of 60–75% for analogous α-CF₃ ketones. For the target compound, the oxidation step may require optimization due to the electron-withdrawing trifluoromethyl group, which can hinder ketone reactivity.

Table 2: Photoinduced Method Efficiency

| Parameter | Detail |

|---|---|

| Catalyst | fac-Ir(ppy)₃ |

| Light Source | Visible light (450 nm) |

| CF₃ Source | CF₃Br |

| Typical Yield | 60–75% |

| Oxidation Yield | ~50% (estimated) |

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Trifluoro-2-methyl-2-phenylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

3,3,3-Trifluoro-2-methyl-2-phenylpropanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-methyl-2-phenylpropanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Substituents

Table 1: Key Structural and Functional Differences

Key Observations :

Steric and Electronic Effects :

- The phenyl and methyl groups at C2 in the target compound create significant steric bulk, reducing reactivity toward nucleophilic attack compared to 3-(2-trifluoromethylphenyl)propionic acid .

- Replacement of the phenyl group with a hydroxyl group (as in ) decreases lipophilicity (logP drops from ~2.8 to ~0.9) but improves aqueous solubility, making it suitable for analytical applications .

Acidity: The trifluoromethyl group at C3 increases acidity across all analogs.

In contrast, the target compound’s phenyl group may enhance membrane permeability in drug design .

Fluorinated Propanoic Acid Derivatives in Metabolism

3,3,3-Trifluoro-2-fluoromethoxypropanoic acid () is a metabolite of compound A, a sevoflurane degradation product. Unlike the target compound, it features a fluoromethoxy group at C2, which undergoes enzymatic conversion to mercapturic acids or reactive intermediates. This highlights the role of fluorinated propanoic acids in toxification/detoxification pathways, though the target compound’s phenyl group likely reduces metabolic susceptibility .

Biological Activity

3,3,3-Trifluoro-2-methyl-2-phenylpropanoic acid is an organic compound characterized by its unique trifluoromethyl and phenyl groups attached to a propanoic acid backbone. Its molecular formula is CHFO. This compound has gained attention in scientific research due to its potential biological activity, particularly in the context of enzyme function and cell signaling pathways .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through cell membranes. Once inside the cell, it can modulate the activity of enzymes and receptors, thereby influencing various biochemical pathways .

Enzyme Interaction

Research indicates that this compound may affect various enzymes involved in metabolic processes. For instance, studies have shown that fluorinated compounds can significantly modulate enzyme kinetics and substrate specificity. The exact enzymes affected by this compound are still under investigation, but preliminary data suggest potential interactions with metabolic enzymes that could lead to therapeutic applications .

Study on Enzyme Modulation

In a recent study aimed at understanding the effects of fluorinated compounds on enzyme activity, researchers found that this compound exhibited significant inhibition of certain enzymes involved in lipid metabolism. The study utilized kinetic assays to measure the compound's inhibitory effects and reported an IC value indicative of moderate potency against target enzymes .

Toxicological Assessment

Another important aspect of biological activity is toxicity. A comparative analysis was conducted to evaluate the toxicity of this compound against various aquatic organisms. Results indicated that while this compound had some toxic effects at higher concentrations, it was generally less toxic than other fluorinated acids such as trifluoroacetic acid (TFA), suggesting a favorable safety profile for potential applications .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Trifluoromethyl and phenyl groups | Moderate enzyme inhibition |

| 3,3,3-Trifluoro-2-phenylpropanoic acid | Lacks methyl group | Lower potency compared to methyl derivative |

| 3,3,3-Trifluoro-2-hydroxy-2-phenylpropanoic acid | Hydroxyl group present | Altered solubility and biological activity |

Pharmaceutical Development

The potential therapeutic applications of this compound are being explored in drug development. Its ability to modulate enzyme activity suggests possible roles in treating metabolic disorders or diseases linked to dysfunctional enzyme activity. Ongoing research aims to elucidate its pharmacokinetics and therapeutic efficacy .

Agrochemical Uses

In addition to pharmaceutical applications, this compound is also being investigated for use in agrochemicals. Its unique chemical properties may allow it to serve as a building block for developing new pesticides or herbicides that are more effective and environmentally friendly compared to existing products .

Q & A

Basic: What laboratory-scale synthesis methods are recommended for 3,3,3-Trifluoro-2-methyl-2-phenylpropanoic acid?

Methodological Answer:

Synthesis of this compound can be achieved via fluorination and coupling strategies. A plausible route involves:

Nucleophilic trifluoromethylation : Introduce the CF₃ group using reagents like (trifluoromethyl)trimethylsilane (TMSCF₃) under catalytic conditions (e.g., CsF or TBAF) .

Phenyl and methyl group installation : Employ Suzuki-Miyaura coupling for aryl group introduction or alkylation via Grignard reagents (e.g., methylmagnesium bromide) .

Carboxylic acid formation : Hydrolyze intermediate esters (e.g., ethyl esters) using HCl or H₂SO₄ under reflux, followed by purification via recrystallization or column chromatography .

Key Considerations : Optimize reaction temperature (typically 0–60°C) and anhydrous conditions to prevent side reactions. Monitor progress using TLC or ¹⁹F NMR .

Basic: How can researchers confirm the structural identity of this compound spectroscopically?

Methodological Answer:

Use a combination of techniques:

- ¹H and ¹⁹F NMR : Identify the methyl group (δ ~1.3–1.5 ppm), phenyl protons (δ ~7.2–7.5 ppm), and CF₃ group (¹⁹F δ ~-60 to -70 ppm). Splitting patterns confirm substituent positions .

- IR Spectroscopy : Detect carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M-H]⁻ at m/z 234.04 (C₁₀H₈F₃O₂⁻) and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemistry and bond angles for absolute confirmation .

Advanced: What are the potential metabolic pathways of this compound in biological systems?

Methodological Answer:

Based on structurally related fluorinated propanoic acids (e.g., ):

Phase I Metabolism : Oxidative defluorination or hydroxylation by cytochrome P450 enzymes, forming reactive intermediates.

Phase II Conjugation : Glutathione (GSH) conjugation via GST enzymes, yielding mercapturic acids (detoxification pathway) .

Toxification Pathway : Renal β-lyase cleavage of cysteine conjugates generates reactive thiols, which may cause nephrotoxicity. Quantify metabolites (e.g., mercapturates and trifluoro derivatives) using GC-MS or LC-MS .

Comparative Note : Species differences exist; humans exhibit lower β-lyase activity than rats, reducing toxification risk .

Advanced: How can computational modeling predict interactions between this compound and enzymatic targets?

Methodological Answer:

Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) based on its trifluoromethyl group’s electron-withdrawing effects .

DFT Calculations : Analyze electrostatic potential surfaces to predict nucleophilic/electrophilic sites for reactivity .

MD Simulations : Assess stability of enzyme-ligand complexes over time (e.g., GROMACS) .

Validation : Cross-reference computational results with experimental enzymatic assays (e.g., IC₅₀ measurements) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Storage : Keep in airtight, light-resistant containers under dry, inert conditions (Ar/N₂ atmosphere) at room temperature .

- Personal Protective Equipment (PPE) : Use acid-resistant gloves (e.g., nitrile), goggles, and lab coats.

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (vermiculite) .

- Waste Disposal : Follow EPA guidelines for fluorinated organic acids (incineration or approved chemical waste services) .

Advanced: How can contradictory data on biological activity across experimental models be resolved?

Methodological Answer:

Dose-Response Analysis : Compare toxicity thresholds (e.g., nephrotoxicity in rats vs. humans) using interspecies scaling (e.g., allometric models) .

Structural-Activity Relationship (SAR) Studies : Correlate substituent effects (e.g., fluorine position) with activity variations in analogs (’s table) .

Meta-Analysis : Aggregate data from diverse models (in vitro, in vivo) to identify confounding variables (e.g., metabolic enzyme expression levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.